molecular formula C8H16N2O B14604978 (1E)-N'-tert-Butyl-3-oxobutanimidamide CAS No. 60581-93-3

(1E)-N'-tert-Butyl-3-oxobutanimidamide

Cat. No.: B14604978
CAS No.: 60581-93-3
M. Wt: 156.23 g/mol
InChI Key: IHZBLAFAESEUMO-UHFFFAOYSA-N
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Description

(1E)-N’-tert-Butyl-3-oxobutanimidamide is an organic compound with a unique structure that includes a tert-butyl group and an oxobutanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-tert-Butyl-3-oxobutanimidamide typically involves the reaction of tert-butylamine with an appropriate oxobutanimidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’-tert-Butyl-3-oxobutanimidamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-tert-Butyl-3-oxobutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(1E)-N’-tert-Butyl-3-oxobutanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-N’-tert-Butyl-3-oxobutanimidamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-3-oxobutanimidamide: Similar structure but lacks the (1E) configuration.

    tert-Butyl-3-oxobutanimidamide: Lacks the N’ group.

    3-Oxobutanimidamide: Lacks the tert-butyl group.

Uniqueness

(1E)-N’-tert-Butyl-3-oxobutanimidamide is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60581-93-3

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N'-tert-butyl-3-oxobutanimidamide

InChI

InChI=1S/C8H16N2O/c1-6(11)5-7(9)10-8(2,3)4/h5H2,1-4H3,(H2,9,10)

InChI Key

IHZBLAFAESEUMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=NC(C)(C)C)N

Origin of Product

United States

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